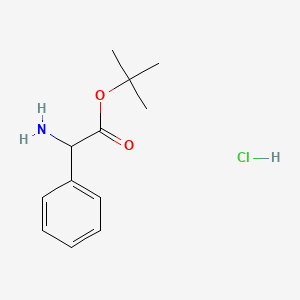
3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine is a chemically modified nucleoside. It is primarily used in the synthesis of nucleotide analogs, which are crucial in antiviral drug development and biochemical studies involving RNA. This compound is characterized by its unique structure, which includes an acetyl group at the 3’ position, a dimethoxytrityl (DMT) group at the 5’ position, an iodine atom at the 5 position, and a methyl group at the 2’ position of the uridine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using acetyl and DMT groups, respectively.
Iodination: The 5 position of the uridine is iodinated using iodine or an iodine-containing reagent.
Methylation: The 2’ hydroxyl group is methylated using a methylating agent such as methyl iodide.
Deprotection: The protecting groups are selectively removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5 position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and acetyl groups.
Hydrolysis: The acetyl and DMT protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents at the 5 position.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Deprotected uridine derivatives.
Scientific Research Applications
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine has several scientific research applications:
Antiviral Drug Development: It is used in the synthesis of nucleotide analogs that inhibit viral replication, particularly in the treatment of HIV and hepatitis B.
Biochemical Studies: The compound acts as a probe in RNA studies, helping to elucidate RNA structure and function.
Chemical Biology: It is used in the study of nucleic acid interactions and modifications.
Industrial Applications: The compound is used in the production of modified nucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The iodine atom at the 5 position and the methyl group at the 2’ position can alter the compound’s interaction with enzymes and other nucleic acids, leading to inhibition of viral replication or modification of RNA function.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-O-methyl-uridine: Lacks the acetyl and DMT groups.
3’-O-Acetyl-5-iodo-2’-O-methyl-uridine: Lacks the DMT group.
5’-O-DMT-5-iodo-2’-O-methyl-uridine: Lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine is unique due to its combination of protective groups and modifications, which enhance its stability and functionality in biochemical applications. The presence of the DMT group at the 5’ position and the acetyl group at the 3’ position provides additional protection during synthesis and allows for selective deprotection.
This compound’s unique structure makes it particularly valuable in the synthesis of complex nucleotide analogs and in studies requiring precise modifications of nucleic acids.
Properties
Molecular Formula |
C33H33IN2O9 |
|---|---|
Molecular Weight |
728.5 g/mol |
IUPAC Name |
[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39) |
InChI Key |
FRHDXHYTYBOQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)





![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)




![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
